molecular formula C17H16N2O6 B2723834 (R)-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester CAS No. 30960-00-0

(R)-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester

Cat. No. B2723834
CAS RN: 30960-00-0
M. Wt: 344.323
InChI Key: SXWWICLSRXPNNW-GFCCVEGCSA-N
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Description

“®-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester” is a complex organic compound. It is related to the family of compounds known as amino acid derivatives . The compound contains an amino acid moiety, a benzyloxycarbonyl group, and a 4-nitrophenyl ester group .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, a protocol for stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine was developed through visible light-promoted photoredox catalysis, providing a convenient method for the synthesis of unnatural α-amino acids . The developed protocol allows the use of ubiquitous carboxylic acids as radical precursors without prior derivatization .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools and databases. For instance, the RCSB PDB provides a variety of tools and resources for analyzing molecular structures . Users can perform simple and advanced searches based on annotations relating to sequence, structure, and function .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For example, the p-nitrophenyl esters of benzoyl- and benzyloxycarbonyl-glycyl-L-phenylalanine are racemised by triethylamine in dichloromethane much more rapidly than are the analogous esters of benzyloxycarbonyl- and phthaloyl-L-phenylalanine . It is shown that the acyldipeptide esters react reversibly with triethylamine to give the corresponding oxazolone, the equilibrium being greatly in favor of the ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various tools and databases. For instance, ProtParam is a tool which allows the computation of various physical and chemical parameters for a given protein stored in Swiss-Prot or TrEMBL or for a user entered protein sequence .

Scientific Research Applications

Peptide Synthesis and Polymerization

  • Synthesis and Polymerization : Benzyloxycarbonyl peptide p-nitrophenyl esters, prepared by the mixed carbonic anhydride method, serve as intermediates for producing higher peptide active esters. These esters facilitate further peptide coupling reactions or the polymerization to form sequential polypeptides, offering insights into peptide synthesis techniques (Stewart, 1965).

  • Reactivity Studies : The ionization constants of benzyloxycarbonylamino acids and the rate constants for the aminolysis and base-catalysed hydrolysis of their p-nitrophenyl esters were measured, providing essential data on the reactivity of these compounds (Khurgin & Dmitrieva, 1965).

Protective Groups in Peptide Synthesis

  • Selective Protecting Groups : The 3-nitro-2-pyridinesulfenyl (Npys) group is highlighted for its utility in protecting and activating amino and hydroxyl groups for peptide synthesis. This group is easily introduced and removed, offering selective protection without affecting other common protecting groups, thus facilitating peptide or ester bond formation (Matsueda & Walter, 2009).

Biochemical Applications

  • Enzyme Activity Assays : The ester derivative, 3-(octanoyloxy)-4-nitrobenzoic acid, serves as a standard for assaying phospholipase enzyme activity, crucial in studying the enzymatic processes related to tissue damage from snake bites. Its amphiphilic nature and surfactant behavior, along with its analogs, contribute to understanding enzyme inhibition and activity (Soto et al., 2018).

Future Directions

The future directions for the study and application of this compound could involve further exploration of its synthesis, chemical reactions, and potential uses. Databases like ChemSynthesis provide synthesis references and physical properties for listed substances , which could be useful for future research.

properties

IUPAC Name

(4-nitrophenyl) (2R)-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-12(18-17(21)24-11-13-5-3-2-4-6-13)16(20)25-15-9-7-14(8-10-15)19(22)23/h2-10,12H,11H2,1H3,(H,18,21)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWWICLSRXPNNW-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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